molecular formula C5H6O B129892 3-Methylfuran CAS No. 930-27-8

3-Methylfuran

Cat. No. B129892
CAS RN: 930-27-8
M. Wt: 82.1 g/mol
InChI Key: KJRRQXYWFQKJIP-UHFFFAOYSA-N
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Patent
US07612067B2

Procedure details

A THF solution (5 mL) of 3-methylfuran (Acros, 232 mg, 2.83 mmol) is cooled to −78° C. under N2 then treated with nBuLi (1.6 M in hexane, 1.8 mL, 2.9 mmol). After addition of the nBuLi, the solution is warmed to 0° C. for 15 minutes, then to room temperature for an additional 5 minutes. The reaction mixture is then cooled to −78° C. and treated with ZnCl2 (Aldrich, 0.5 M in THF, 5.8 mL, 2.9 mmol). The resulting mixture is warmed to room temperature and treated with 8-(1-ethyl-propyl)-3-iodo-2,6-dimethyl-imidazo[1,2-b]pyridazine (400 mg, 1.17 mmol) and PdCl2(dppf)-CH2Cl2 complex (Aldrich, 95 mg, 0.12 mmol). The mixture is heated to 60° C. for 4 hours, then poured into 1 N HCl (60 mL) and extracted with ethyl acetate (2×60 mL). The combined organic extracts are washed with aq. brine, dried over Na2SO4, filtered, and concentrated. The crude residue is purified by chromatography using hexane-ethyl acetate gradient (100% hexane to 20% ethyl acetate in hexane) to elute the title compound as an oil pyridazine (149 mg, 43% yield). ES-MS (m/z): calc'd for C18H23N3O: 297.2; found: 298.5 (M+H); 1H NMR (400 mHz, CDCl3): δ 7.59 (d, J=1.8 Hz, 1H), 6.71 (s, 1H), 6.47 (d, J=1.8 Hz, 1H), 3.36 (m, 1H), 2.55 (s, 3H), 2.50 (s, 3H), 2.10 (s, 3H), 1.92-1.79 (m, 4H), 0.90 (t, J=7.5 Hz, 6H).
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.8 mL
Type
catalyst
Reaction Step Five
Quantity
232 mg
Type
reactant
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
43%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][O:4][CH:3]=1.[Li]CCCC.[CH2:12]([CH:14]([C:17]1[C:18]2[N:19]([C:24](I)=[C:25]([CH3:27])[N:26]=2)[N:20]=[C:21]([CH3:23])[CH:22]=1)[CH2:15][CH3:16])[CH3:13].Cl>[Cl-].[Cl-].[Zn+2].C1COCC1>[N:19]1[CH:18]=[CH:17][CH:22]=[CH:21][N:20]=1.[CH2:12]([CH:14]([C:17]1[C:18]2[N:19]([C:24]([C:3]3[O:4][CH:5]=[CH:6][C:2]=3[CH3:1])=[C:25]([CH3:27])[N:26]=2)[N:20]=[C:21]([CH3:23])[CH:22]=1)[CH2:15][CH3:16])[CH3:13] |f:4.5.6|

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)C(CC)C=1C=2N(N=C(C1)C)C(=C(N2)C)I
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
5.8 mL
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Six
Name
Quantity
232 mg
Type
reactant
Smiles
CC1=COC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 60° C. for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×60 mL)
WASH
Type
WASH
Details
The combined organic extracts are washed with aq. brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue is purified by chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 149 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 318%
Name
Type
product
Smiles
C(C)C(CC)C=1C=2N(N=C(C1)C)C(=C(N2)C)C=2OC=CC2C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.